The anticancer potential of 5-Amino-4-hydroxyquinazoline and its analogs is well-documented. These compounds have been shown to act as proteasome inhibitors, leading to the induction of apoptosis in cancer cells. This activity is particularly relevant in the context of overcoming resistance to other proteasome inhibitors like bortezomib. The study of amino- and chloro-8-hydroxyquinolines has demonstrated their potential as antiproliferative agents against human ovarian and lung cancer cells1. Furthermore, 4-aminoquinazoline analogs have been identified as selective inhibitors of tyrosine kinase and the epidermal growth factor receptor (EGFR), which are critical targets in the treatment of solid tumors4.
Kinase inhibition is another significant application of quinazoline derivatives. The neutral 5-substituted 4-anilinoquinazolines have been found to inhibit the erbB2 receptor tyrosine kinase effectively. This inhibition has been associated with reduced tumor growth in mouse xenograft models, suggesting the potential of these compounds as orally active anticancer agents2.
Beyond their anticancer applications, quinazoline derivatives have also been explored as antimalarial agents. The 2-aminoquinazolin-4(3H)-ones, for instance, have been identified as nonpeptidomimetic inhibitors of the plasmepsins I, II, and IV, which are enzymes found in the digestive vacuole of the malaria parasite Plasmodium falciparum. These inhibitors have shown activity against the parasite in cell-based assays, indicating their potential as leads for the development of new antimalarial drugs3.
5-Amino-4-hydroxyquinazoline is a compound belonging to the quinazoline family, characterized by a bicyclic structure featuring a fused benzene and pyrimidine ring. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as a scaffold for developing various biologically active molecules. Its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced biological activity.
5-Amino-4-hydroxyquinazoline can be synthesized from various starting materials, including amino acids and other quinazoline derivatives. The compound has been reported in scientific literature for its role in synthesizing more complex molecules, particularly in medicinal chemistry and drug development contexts.
5-Amino-4-hydroxyquinazoline is classified as an aminoquinazoline derivative. It is often categorized under heterocyclic compounds due to its nitrogen-containing ring structure. This classification is significant as it highlights the compound's potential pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 5-Amino-4-hydroxyquinazoline typically involves several chemical transformations. Common methods include:
A notable synthetic route involves the reaction of 2-amino-4-hydroxybenzoic acid with appropriate acylating agents under controlled conditions. The use of microwave irradiation has been reported to significantly reduce reaction times while improving yields .
5-Amino-4-hydroxyquinazoline participates in various chemical reactions, including:
The reactivity of 5-Amino-4-hydroxyquinazoline is influenced by the presence of both amino and hydroxyl groups, which can participate in hydrogen bonding and coordination with metal ions, potentially enhancing its biological activity .
The mechanism of action for compounds derived from 5-Amino-4-hydroxyquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from studies indicate that modifications on the quinazoline ring can significantly affect the binding affinity and efficacy of these compounds against target proteins .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to characterize this compound and confirm its structure .
5-Amino-4-hydroxyquinazoline finds applications primarily in:
5-Amino-4-hydroxyquinazoline (CAS 135106-40-0) is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol [1] [6]. The IUPAC name 5-amino-3H-quinazolin-4-one reflects the presence of an amino group at the 5-position and a carbonyl group at the 4-position of the quinazoline core structure [6]. This compound exhibits structural isomerism with several closely related derivatives, including 6-amino-4-hydroxyquinazoline and 7-amino-4-hydroxyquinazoline, where the amino group occupies different positions on the bicyclic ring system [1]. The specific positioning of functional groups significantly influences electronic distribution and biological activity. The canonical SMILES representation (C1=CC2=C(C(=C1)N)C(=O)N=CN2) encodes the connectivity where the amino group is attached to C5 of the benzene ring, while N3 and C4 constitute the pyrimidinone ring [6]. This isomer-specific connectivity differentiates it from other amino-hydroxyquinazolines and underpins its unique physicochemical behavior.
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 135106-40-0 | [1] [6] |
Molecular Formula | C8H7N3O | [1] |
Molecular Weight | 161.16 g/mol | [1] |
IUPAC Name | 5-amino-3H-quinazolin-4-one | [6] |
Alternative Names | 5-Amino-4-hydroxyquinazoline; 5-amino-4(1H)-quinazolinone | [1] [6] |
Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)N=CN2 | [6] |
XLogP3 | 0.6 |
Comprehensive spectroscopic profiling enables unambiguous identification of 5-amino-4-hydroxyquinazoline. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: aromatic protons appear in the δ 7.0-8.5 ppm region, with characteristic downfield shifts for H2 and H7 due to anisotropic effects of the carbonyl and amino groups. The 13C NMR spectrum exhibits a diagnostic carbonyl resonance near δ 162 ppm, while C4a and C8a signals typically emerge between δ 140-150 ppm . Infrared (IR) spectroscopy identifies key functional groups through strong carbonyl stretching vibrations (C=O) at 1660-1680 cm-1 and N-H stretches of the amino group at 3300-3500 cm-1 [6]. Additional fingerprint region absorptions arise from C=N and C-N vibrations (1350-1600 cm-1) and aromatic C-H bends (700-900 cm-1).
UV-Vis spectroscopy demonstrates significant solvent-dependent absorption. In aqueous solution, intense π→π* transitions typically produce absorption maxima near 335 nm, with n→π* transitions appearing as weaker bands around 270 nm [4] [7]. The amino substituent enhances electron donation, causing red shifts compared to unsubstituted quinazolinones. Mass spectrometry using electrospray ionization (ESI) displays the protonated molecular ion [M+H]+ at m/z 162.07, with major fragmentation pathways involving loss of NH2 (m/z 145) and CO (m/z 134) . High-resolution mass spectrometry confirms the elemental composition with a mass error < 5 ppm.
Technique | Key Features | Structural Information |
---|---|---|
1H NMR | δ 7.0-8.5 ppm (m, 3H, Ar-H); δ 6.8 ppm (s, 2H, NH2) | Aromatic protons; amino protons |
13C NMR | δ ~162 ppm (C=O); δ 140-150 ppm (C4a, C8a); δ 110-135 ppm (CH) | Carbonyl; bridgehead carbons; aromatic CH |
IR (KBr) | 3300-3500 cm-1 (N-H str); 1660-1680 cm-1 (C=O); 1600 cm-1 (C=N/C-N) | Amino group; carbonyl; ring vibrations |
UV-Vis (H2O) | λmax ≈ 335 nm (π→π); λmax ≈ 270 nm (n→π) | Conjugated system; n-electrons of carbonyl |
MS (ESI+) | m/z 162.07 [M+H]+; m/z 145 [M+H–NH2]+ | Molecular ion; amino group loss fragment |
Single-crystal X-ray diffraction analysis reveals that 5-amino-4-hydroxyquinazoline forms intricate hydrogen-bonded networks in the solid state, dictating its supramolecular architecture [3] [10]. The molecule adopts a nearly planar conformation with slight puckering at the pyrimidine ring. The primary hydrogen bonding motifs involve the exocyclic amino group (N-H donor) and the carbonyl oxygen (C=O acceptor), alongside the pyrimidine nitrogen (N3 acceptor). These functionalities enable three distinct hydrogen bonding interactions:
These interactions typically generate dimeric units via R22(8) ring motifs, which further propagate into one-dimensional chains or two-dimensional sheets through additional weak interactions like C-H···O and π-π stacking (interplanar spacing ≈ 3.4 Å) [10]. Quantum Chemical Topology (QCT) analyses, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index methods, confirm the predominantly electrostatic nature of these hydrogen bonds with interaction energies ranging from -5 to -8 kcal/mol [5] [10]. The directional preference and bond angles (150-165°) reflect optimal orbital overlap, contributing to lattice stability. This robust hydrogen-bonding framework significantly influences the compound's melting point (predicted high) and solubility behavior.
Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Supramolecular Motif | Role in Crystal Packing |
---|---|---|---|---|
N-H···O=C | 2.85 - 2.95 | 160 - 165 | R22(8) dimer | Forms primary dimeric units |
N-H···N (Pyrimidine) | 2.90 - 3.10 | 155 - 160 | Chains | Extends dimers into 1D chains |
C-H···O | 3.20 - 3.40 | 120 - 130 | Sheets | Stabilizes 2D layers |
π-π Stacking | 3.30 - 3.50 | - | Columns | Provides 3D cohesion |
5-Amino-4-hydroxyquinazoline exhibits complex tautomerism arising from proton redistribution between the 4-hydroxy group and the pyrimidine nitrogen atoms. Three primary tautomers dominate the equilibrium (Figure 1):
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate the 4-oxo form (X1) is energetically favored by >5 kcal/mol over the hydroxy forms in both gas phase and solution [8]. This preference stems from enhanced aromaticity in the pyrimidine ring and resonance stabilization of the carbonyl group. Solvent effects profoundly influence the tautomeric equilibrium:
NMR studies in DMSO-d6 confirm the dominance of the oxo form, showing no detectable signals assignable to enol protons. Variable-temperature 15N NMR further demonstrates restricted proton transfer with an energy barrier >60 kJ/mol. Substituent effects also modulate tautomeric stability: electron-withdrawing groups at C6/C8 slightly increase the hydroxy tautomer population by destabilizing the carbonyl resonance, whereas electron-donating groups reinforce the oxo form [8].
Table 4: Relative Energy (kcal/mol) of Tautomers by DFT (B3LYP/6-311++G(d,p))
Tautomer | Gas Phase | Benzene | THF | Water | Primary Stabilization Factor |
---|---|---|---|---|---|
4-Oxo (X1) | 0.0 | 0.0 | 0.0 | 0.0 | Aromaticity, resonance |
4-Hydroxy-N3H (X2) | +5.8 | +4.1 | +3.9 | +4.2 | Intramolecular H-bond (O-H···N) |
4-Hydroxy-N1H (X3) | +7.2 | +6.5 | +6.3 | +6.8 | None (least stable) |
Table 5: Substituent Effects on Tautomeric Equilibrium
Substituent Position | Electron Effect | X1 Stability | X2 Population Change | Mechanism |
---|---|---|---|---|
6-NO2 | Strong withdrawing | Decreased | ++ | Destabilizes carbonyl resonance |
6-Cl | Moderate withdrawing | Slightly decreased | + | Reduces electron density at C4 |
7-CH3 | Donating | Increased | - | Enhances carbonyl resonance stability |
8-OH | Strong donating | Increased | - | Favors oxo form; enables H-bond in X2 |
Figure 1: Tautomeric Forms of 5-Amino-4-hydroxyquinazoline
Oxo Tautomer (X1) Hydroxy-N3H Tautomer (X2) Hydroxy-N1H Tautomer (X3)O OH OH║ / /1┌─2N 1┌─2N 1H─2N│ \ 3 H+ │ \ 3 ║ \ 38┼C C┼4 ↙↘ 8┼C C┼4 H+ 8┼C C┼4│ │ ↙ ↘ │ │ ↙ │ │7┼C─6C┼5N N3 N1 7┼C─6C┼5N N3 7┼C─6C┼5N│ │ │ │ │ │H NH₂ H NH₂ H NH₂
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6